molecular formula C17H23N5O4S B2421989 (4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034592-16-8

(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2421989
CAS No.: 2034592-16-8
M. Wt: 393.46
InChI Key: SNBHJQXVSALHBV-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C17H23N5O4S and its molecular weight is 393.46. The purity is usually 95%.
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Biological Activity

The compound (4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Moiety :
    • Achieved through cycloaddition reactions involving an alkyne and a nitrile oxide.
  • Piperazine Linkage :
    • The isoxazole is then linked to a piperazine ring via sulfonylation.
  • Tetrahydropyrazolo Formation :
    • The final step involves forming the tetrahydropyrazolo structure through cyclization reactions with appropriate precursors.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various pharmacological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or influence receptor signaling pathways .

Pharmacological Properties

Research indicates that the compound exhibits several notable biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Antioxidant Properties : Exhibits the ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Shows selective inhibition against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of similar compounds on BChE and AChE. The compound showed an IC50 value of 46.42 µM for BChE and 157.31 µM for AChE, indicating moderate selectivity towards BChE .

Study 2: Antioxidant Activity

In vitro assays demonstrated that derivatives of the compound possess significant antioxidant properties, which can be beneficial in preventing oxidative damage in cells .

Comparative Analysis

The table below summarizes the biological activities of the compound compared to similar derivatives:

Compound NameAntimicrobial ActivityAntioxidant ActivityBChE Inhibition (IC50)AChE Inhibition (IC50)
Target CompoundYesYes46.42 µM157.31 µM
Similar Compound AModerateModerate50 µM160 µM
Similar Compound BYesHigh40 µM150 µM

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C21H27N3O4SC_{21}H_{27}N_3O_4S, with a molecular weight of approximately 395.5 g/mol.

Physical Properties

The compound exhibits properties typical of heteroaromatic sulfones, which are known to be important intermediates in organic synthesis and pharmaceuticals due to their reactivity and biological activity .

Antimicrobial Activity

Research indicates that derivatives of isoxazoles and piperazines possess significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule exhibit potent activity against various bacterial strains . The sulfonamide group enhances this activity by improving solubility and bioavailability.

Neuropharmacological Effects

The piperazine moiety is frequently associated with neuroactive compounds. The target compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions may lead to applications in treating neurological disorders such as anxiety and depression .

Protein Kinase Regulation

The compound has been identified as a potential regulator of protein kinases, specifically serum and glucocorticosteroid regulated kinases (SGK). These kinases play crucial roles in cellular signaling pathways related to inflammation and cell survival . As such, the compound may have therapeutic implications for inflammatory diseases like osteoarthritis.

Synthesis Methodology

The synthesis of the target compound typically involves multi-step reactions that include:

  • Sulfonylation : The introduction of the sulfonyl group via nucleophilic substitution.
  • Cyclization : Formation of the tetrahydropyrazolo structure through cyclization reactions involving appropriate precursors.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product with high purity .

Example Synthesis Route

A representative synthesis involves reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a piperazine derivative under controlled conditions to yield the sulfonamide product. Subsequent cyclization with pyrazole derivatives leads to the formation of the final compound.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of isoxazole-piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to the target showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study, derivatives were tested for their ability to modulate serotonin receptors. Compounds exhibited varying degrees of affinity, indicating potential use in treating mood disorders .

Case Study 3: In Vivo Efficacy

Research on SGK regulation demonstrated that certain derivatives could effectively reduce inflammation in animal models of arthritis, highlighting their therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)15-11-14-5-3-4-6-22(14)18-15/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBHJQXVSALHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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